molecular formula C12H13N3O3 B1655111 2-(1-Methyl-5-nitroimidazol-2-yl)-1-phenylethanol CAS No. 32097-42-0

2-(1-Methyl-5-nitroimidazol-2-yl)-1-phenylethanol

Cat. No. B1655111
CAS RN: 32097-42-0
M. Wt: 247.25 g/mol
InChI Key: XEJAYLYHPVQENE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Methyl-5-nitroimidazol-2-yl)-1-phenylethanol is a useful research compound. Its molecular formula is C12H13N3O3 and its molecular weight is 247.25 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(1-Methyl-5-nitroimidazol-2-yl)-1-phenylethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 302659. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(1-Methyl-5-nitroimidazol-2-yl)-1-phenylethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Methyl-5-nitroimidazol-2-yl)-1-phenylethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

32097-42-0

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

2-(1-methyl-5-nitroimidazol-2-yl)-1-phenylethanol

InChI

InChI=1S/C12H13N3O3/c1-14-11(13-8-12(14)15(17)18)7-10(16)9-5-3-2-4-6-9/h2-6,8,10,16H,7H2,1H3

InChI Key

XEJAYLYHPVQENE-UHFFFAOYSA-N

SMILES

CN1C(=CN=C1CC(C2=CC=CC=C2)O)[N+](=O)[O-]

Canonical SMILES

CN1C(=CN=C1CC(C2=CC=CC=C2)O)[N+](=O)[O-]

Other CAS RN

32097-42-0

Pictograms

Irritant

Origin of Product

United States

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